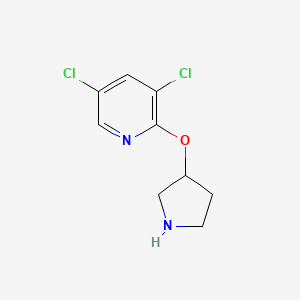
3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10Cl2N2O and a molecular weight of 233.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a pyrrolidin-3-yloxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine can be achieved through a palladium acetate-catalyzed ligand-free Suzuki reaction. This method involves the reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase . The reaction conditions typically include the use of palladium acetate as the catalyst, sodium carbonate as the base, and a mixture of water and dimethylformamide (DMF) as the cosolvent .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, sodium carbonate, and arylboronic acids . The reactions are typically carried out in aqueous or mixed solvent systems under mild conditions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Suzuki reaction yields 3,5-dichloro-2-arylpyridines .
Applications De Recherche Scientifique
3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine include:
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidin-3-yloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H10Cl2N2O |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
3,5-dichloro-2-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C9H10Cl2N2O/c10-6-3-8(11)9(13-4-6)14-7-1-2-12-5-7/h3-4,7,12H,1-2,5H2 |
Clé InChI |
ZYEFRTVHPNXEFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=C(C=C(C=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
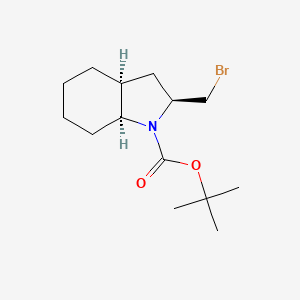
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
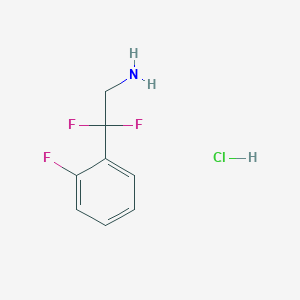
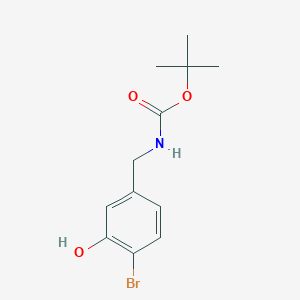
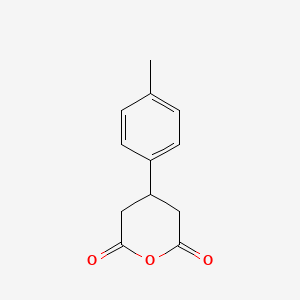
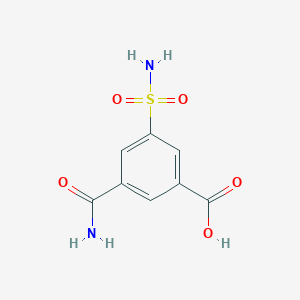
![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)


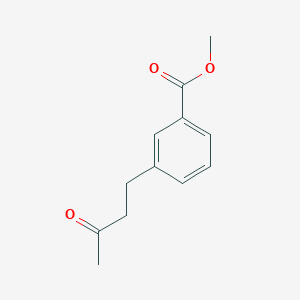
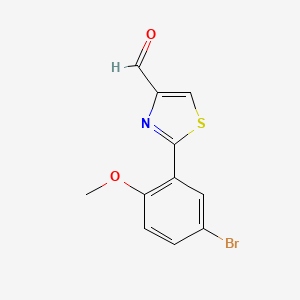
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
